molecular formula C17H16O4 B8045043 2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid

2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid

Cat. No.: B8045043
M. Wt: 284.31 g/mol
InChI Key: VJFTUASYHZXLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid is an organic compound that features a benzyloxy group attached to a dihydroisobenzofuran ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid typically involves multiple steps. One common method includes the reaction of benzyloxybenzaldehyde with a suitable dihydroisobenzofuran precursor under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like sodium hydride and bromine compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the acetic acid moiety can engage in ionic interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid is unique due to its combination of a benzyloxy group and a dihydroisobenzofuran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-phenylmethoxy-1,3-dihydro-2-benzofuran-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-17(19)9-16-15-7-6-14(8-13(15)11-21-16)20-10-12-4-2-1-3-5-12/h1-8,16H,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFTUASYHZXLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)OCC3=CC=CC=C3)C(O1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.